molecular formula C12H18F3NO5S B1452814 tert-butyl 5-(trifluoromethylsulfonyloxy)-2,3,4,7-tetrahydro-1H-azepine-1-carboxylate CAS No. 188975-73-7

tert-butyl 5-(trifluoromethylsulfonyloxy)-2,3,4,7-tetrahydro-1H-azepine-1-carboxylate

Cat. No. B1452814
CAS RN: 188975-73-7
M. Wt: 345.34 g/mol
InChI Key: YPDXBXBLUSXNAK-UHFFFAOYSA-N
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Description

Tert-butyl 5-(trifluoromethylsulfonyloxy)-2,3,4,7-tetrahydro-1H-azepine-1-carboxylate is a useful research compound. Its molecular formula is C12H18F3NO5S and its molecular weight is 345.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-butyl 5-(trifluoromethylsulfonyloxy)-2,3,4,7-tetrahydro-1H-azepine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl 5-(trifluoromethylsulfonyloxy)-2,3,4,7-tetrahydro-1H-azepine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of N-heterocycles

Chiral sulfinamides, particularly tert-butanesulfinamide, have been extensively utilized in asymmetric N-heterocycle synthesis via sulfinimines. This methodology enables access to structurally diverse piperidines, pyrrolidines, azetidines, and their derivatives, which are crucial in natural products and therapeutic compounds. This approach may share relevance with the research applications of the compound due to its potential role in the synthesis of similar heterocyclic structures (Philip et al., 2020).

Environmental Degradation of Polyfluoroalkyl Chemicals

The environmental fate and degradation of polyfluoroalkyl chemicals, including their microbial degradation, are of significant interest. Research has focused on understanding the biodegradation pathways of these chemicals, potentially including derivatives similar to the compound . Such studies highlight the importance of assessing the environmental impact and degradation mechanisms of polyfluoroalkyl substances (Liu & Avendaño, 2013).

Use in Organic Synthesis

Trifluoromethanesulfonic acid, a closely related compound, has been widely used in organic synthesis, including in reactions involving electrophilic aromatic substitution and the formation of carbon-heteroatom bonds. Its properties could provide insights into the reactivity and potential applications of tert-butyl 5-(trifluoromethylsulfonyloxy)-2,3,4,7-tetrahydro-1H-azepine-1-carboxylate in synthetic organic chemistry (Kazakova & Vasilyev, 2017).

Biodegradation and Environmental Fate

Research on the biodegradation and environmental fate of methyl tert-butyl ether (MTBE), another ether compound, and its derivatives offers valuable insights into the potential environmental behaviors and degradation pathways of related substances. These studies can inform the development of remediation strategies for contaminants with similar chemical structures (Fiorenza & Rifai, 2003).

properties

IUPAC Name

tert-butyl 5-(trifluoromethylsulfonyloxy)-2,3,4,7-tetrahydroazepine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18F3NO5S/c1-11(2,3)20-10(17)16-7-4-5-9(6-8-16)21-22(18,19)12(13,14)15/h6H,4-5,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPDXBXBLUSXNAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(=CC1)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18F3NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60677570
Record name tert-Butyl 5-[(trifluoromethanesulfonyl)oxy]-2,3,4,7-tetrahydro-1H-azepine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 5-(trifluoromethylsulfonyloxy)-2,3,4,7-tetrahydro-1H-azepine-1-carboxylate

CAS RN

188975-73-7
Record name tert-Butyl 5-[(trifluoromethanesulfonyl)oxy]-2,3,4,7-tetrahydro-1H-azepine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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